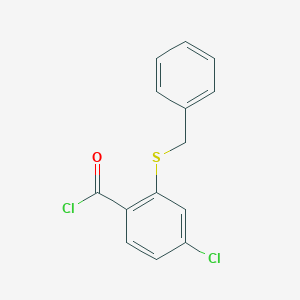

2-(Benzylthio)-4-chlorobenzoic Acid Chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-benzylsulfanyl-4-chlorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2OS/c15-11-6-7-12(14(16)17)13(8-11)18-9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCLDCZQCSWJORK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=C(C=CC(=C2)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(Benzylthio)-4-chlorobenzoic acid chloride from 2-mercapto-4-chlorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview for the synthesis of 2-(benzylthio)-4-chlorobenzoic acid chloride, a valuable intermediate in organic synthesis.[1] The synthesis is a two-step process commencing with the S-benzylation of 2-mercapto-4-chlorobenzoic acid, followed by the conversion of the resulting carboxylic acid to its corresponding acid chloride. This document will detail the chemical principles, experimental protocols, safety considerations, and analytical characterization of the target compound.

Introduction

This compound and its derivatives are of significant interest in medicinal chemistry and materials science. The presence of the benzylthio and chloro substituents on the benzoic acid framework provides a versatile scaffold for the development of novel bioactive compounds and functional materials. For instance, related 2-(benzylthio)benzenesulfonamide derivatives have shown potential as anticancer agents.[2] The acid chloride functionality is a highly reactive group, making it an excellent precursor for the synthesis of esters, amides, and other carboxylic acid derivatives through reactions with various nucleophiles.[3][4]

Synthetic Strategy

The synthesis of this compound proceeds in two distinct steps:

-

S-benzylation: The thiol group of 2-mercapto-4-chlorobenzoic acid is alkylated with benzyl chloride to form 2-(benzylthio)-4-chlorobenzoic acid.

-

Chlorination: The carboxylic acid group of 2-(benzylthio)-4-chlorobenzoic acid is converted to an acid chloride using a chlorinating agent, typically thionyl chloride.

Figure 1: Overall synthetic workflow for this compound.

Part 1: S-Benzylation of 2-mercapto-4-chlorobenzoic acid

The first step involves the nucleophilic substitution reaction where the thiolate anion, generated from 2-mercapto-4-chlorobenzoic acid in the presence of a base, attacks the electrophilic benzylic carbon of benzyl chloride.

Reaction Mechanism:

The reaction proceeds via an SN2 mechanism. The base deprotonates the thiol group of 2-mercapto-4-chlorobenzoic acid to form a more nucleophilic thiolate. This thiolate then attacks the benzyl chloride, displacing the chloride ion and forming the C-S bond.

Experimental Protocol:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-mercapto-4-chlorobenzoic acid (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide (DMF).

-

Base Addition: Add a base, such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) (2.0 eq), to the solution and stir until the acid is fully dissolved and the thiolate is formed.

-

Benzyl Chloride Addition: Slowly add benzyl chloride (1.1 eq) to the reaction mixture.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into cold water. Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to a pH of 2-3 to precipitate the product.

-

Isolation and Purification: Collect the precipitate by vacuum filtration, wash with water to remove any inorganic salts, and dry. The crude product can be further purified by recrystallization from a suitable solvent system like ethanol/water.

Part 2: Synthesis of this compound

The second step is the conversion of the carboxylic acid to the more reactive acid chloride. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation due to the formation of gaseous byproducts (SO₂ and HCl), which drives the reaction to completion.[5]

Reaction Mechanism:

The carboxylic acid acts as a nucleophile, attacking the sulfur atom of thionyl chloride.[6][7] This is followed by the elimination of a chloride ion and subsequent intramolecular nucleophilic attack by the chloride ion on the carbonyl carbon, leading to the formation of the acid chloride and the release of sulfur dioxide and hydrogen chloride gases.[6][7] The use of a catalytic amount of DMF can accelerate this reaction.[5]

Experimental Protocol:

-

Reactant Setup: In a fume hood, place the dried 2-(benzylthio)-4-chlorobenzoic acid (1.0 eq) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize the evolved HCl and SO₂ gases).

-

Reagent Addition: Add an excess of thionyl chloride (SOCl₂) (e.g., 2-3 eq), which can also serve as the solvent.[8] Alternatively, an inert solvent like dichloromethane (DCM) or toluene can be used. A catalytic amount of DMF (a few drops) can be added to increase the reaction rate.[5]

-

Reaction: Gently heat the mixture to reflux (typically around 70-80 °C) and maintain for 1-2 hours. The reaction is complete when the evolution of gas ceases.

-

Removal of Excess Reagent: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

-

Isolation: The resulting crude this compound can be used directly for subsequent reactions or purified by vacuum distillation if necessary.

Physicochemical Properties and Characterization

The following table summarizes the key physicochemical properties of the reactants and the final product.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |

| 2-mercapto-4-chlorobenzoic acid | C₇H₅ClO₂S | 188.63 | 196-197[9] | Off-white to yellow crystalline powder |

| Benzyl chloride | C₇H₇Cl | 126.58 | -43 | Colorless liquid with a pungent odor[10] |

| 2-(Benzylthio)-4-chlorobenzoic acid | C₁₄H₁₁ClO₂S | 278.75 | ~148-152 (similar structures)[11] | White to off-white solid |

| This compound | C₁₄H₁₀Cl₂OS | 297.20[12] | Not readily available | Likely a solid or high-boiling liquid |

Characterization Data:

The structure of the final product can be confirmed using various spectroscopic techniques.

| Spectroscopic Data | Expected Characteristics |

| Infrared (IR) Spectroscopy | A strong carbonyl (C=O) stretching band for the acid chloride is expected around 1750-1810 cm⁻¹.[3][13] |

| ¹H NMR Spectroscopy | Protons adjacent to the carbonyl group will show a characteristic chemical shift. The benzyl group protons and the aromatic protons on the benzoic acid ring will also be present in the expected regions. |

| ¹³C NMR Spectroscopy | The carbonyl carbon of the acid chloride will have a characteristic resonance in the downfield region of the spectrum. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the mass of this compound should be observed, along with characteristic fragmentation patterns. |

Safety and Handling

Chemical Hazards:

-

2-mercapto-4-chlorobenzoic acid: May be harmful if swallowed or inhaled and can cause skin and eye irritation.[9]

-

Benzyl chloride: Is a lachrymator and is corrosive to the skin, eyes, and respiratory tract.[10][14][15] It is also a suspected carcinogen.[14][16]

-

Thionyl chloride: Is highly corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂).[17][18][19] Inhalation can cause severe respiratory damage, and contact with skin and eyes can cause severe burns.[17][18][19][20]

-

This compound: As an acid chloride, it is expected to be corrosive and moisture-sensitive.

Handling Precautions:

-

All manipulations should be performed in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety goggles, a face shield, chemical-resistant gloves (e.g., neoprene or nitrile), and a lab coat, must be worn.[18][20][21]

-

Avoid inhalation of vapors and direct contact with skin and eyes.[18][20]

-

Thionyl chloride should be handled with extreme care, and anhydrous conditions must be maintained to prevent its violent reaction with water.[5][19]

-

In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[10][17]

-

Waste materials should be disposed of according to institutional and local regulations.

Conclusion

The synthesis of this compound from 2-mercapto-4-chlorobenzoic acid is a straightforward two-step process that provides a valuable intermediate for further chemical transformations. By following the detailed protocols and adhering to the necessary safety precautions outlined in this guide, researchers can reliably produce this compound for their scientific endeavors. The versatility of the acid chloride functional group makes the title compound a key building block in the design and synthesis of a wide range of target molecules in drug discovery and materials science.

References

- Carboxylic Acid + SOCl2 - ReactionWeb.io. (n.d.).

- Thionyl chloride - Safety Data Sheet. (n.d.).

- Conversion of carboxylic acids to acid chlorides - Chemistry LibreTexts. (2023, January 22).

- Common Name: THIONYL CHLORIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPL - NJ.gov. (n.d.).

- Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2) - YouTube. (2024, April 1).

- Acid to Acid Chloride - Common Conditions. (n.d.).

- BENZYL CHLORIDE - CAMEO Chemicals - NOAA. (n.d.).

- ICSC 1409 - THIONYL CHLORIDE. (n.d.).

- 17.07: Conversion of carboxylic acids to acid chlorides - Chemistry LibreTexts. (2015, March 17).

- Benzyl chloride - Incident management - GOV.UK. (n.d.).

- Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS - Bionium. (n.d.).

- Thionyl chloride - Lanxess. (n.d.).

- Benzyl chloride - Hazardous Substance Fact Sheet. (n.d.).

- ICSC 0016 - BENZYL CHLORIDE. (n.d.).

- BENZYL CHLORIDE - CDC Stacks. (n.d.).

- Acyl chloride - Wikipedia. (n.d.).

- Ch20: Spectroscopic Analysis : Acyl Chlorides - University of Calgary. (n.d.).

- Acid Chlorides | Research Starters - EBSCO. (n.d.).

- Synthesis and in vitro activity of novel 2-(benzylthio)-4-chloro-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamide derivatives - PMC - PubMed Central. (n.d.).

- 2-Mercapto-6-Chloro Benzoic Acid CAS:20324-51-0 Product Specification. (n.d.).

- CAS RN 20324-49-6 | 4-Chloro-2-mercaptobenzoic acid | MFCD09261025. (n.d.).

- Investigation on the Crystal Structures of Molecules Related to 2-(Benzylsulfinyl)Benzoic Acid, As a Support to the - CNR-IRIS. (n.d.).

- How to identify an Acyl Chloride in an IR spectra? : r/chemhelp - Reddit. (2024, February 26).

- Infrared spectra of acid chlorides - Chemistry. (n.d.).

- Synthesis of 2-(4-Chlorobenzoyl)benzoic acid: - PrepChem.com. (n.d.).

- An In-depth Technical Guide to the Synthesis of 2-(Benzylcarbamoyl)benzoic Acid - Benchchem. (n.d.).

- CAS No : 40183-55-9 | Product Name : this compound. (n.d.).

- Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - NIH. (n.d.).

- Various pathways for converting 2-mercaptobenzoic acid (6) into... - ResearchGate. (n.d.).

- Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative - ijarsct. (2025, June 2).

- Synthesis, Characterization and Antioxidant Activity of Novel 2-Aryl Benzothiazole Derivatives - Der Pharma Chemica. (n.d.).

- Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf. (2021, October 6).

- PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS - European Patent Office EP1853548 B - Googleapis.com. (2005, December 1).

- Synthesis of Phenols from Benzoic Acids - Organic Syntheses Procedure. (n.d.).

- pentachlorobenzoic acid - Organic Syntheses Procedure. (n.d.).

- This compound/CAS:40183-55-9-HXCHEM. (n.d.).

- Benzoyl chloride, o-chloro - Organic Syntheses Procedure. (n.d.).

- EP0272501B1 - Method for the production of 4-(2'-chloroethyl)benzoic acid - Google Patents. (n.d.).

- Benzylic substitution, benzylation - Organic Chemistry Portal. (n.d.).

- 2-Chlorobenzoic acid - Wikipedia. (n.d.).

- US4431840A - Process for preparing 2-benzoylbenzoic acids - Google Patents. (n.d.).

- 2-Chlorobenzoic Acid | C7H5ClO2 | CID 8374 - PubChem. (n.d.).

- 2-Chlorobenzoic acid, Hi-LR™ - HiMedia Laboratories. (n.d.).

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Synthesis and in vitro activity of novel 2-(benzylthio)-4-chloro-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acyl chloride - Wikipedia [en.wikipedia.org]

- 4. Acid Chlorides | Research Starters | EBSCO Research [ebsco.com]

- 5. reactionweb.io [reactionweb.io]

- 6. youtube.com [youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 9. hoffmanchemicals.com [hoffmanchemicals.com]

- 10. BENZYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 12. hxchem.net [hxchem.net]

- 13. Chemistry: Infrared spectra of acid chlorides [openchemistryhelp.blogspot.com]

- 14. ICSC 0016 - BENZYL CHLORIDE [chemicalsafety.ilo.org]

- 15. stacks.cdc.gov [stacks.cdc.gov]

- 16. nj.gov [nj.gov]

- 17. ICSC 1409 - THIONYL CHLORIDE [chemicalsafety.ilo.org]

- 18. bionium.miami.edu [bionium.miami.edu]

- 19. lanxess.com [lanxess.com]

- 20. westliberty.edu [westliberty.edu]

- 21. nj.gov [nj.gov]

A Comprehensive Technical Guide to the Formation of 2-(Benzylthio)-4-chlorobenzoic Acid Chloride

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the synthetic pathway and reaction mechanism for the formation of 2-(benzylthio)-4-chlorobenzoic acid chloride, a key intermediate in organic synthesis. The document is structured into two primary sections: the synthesis of the precursor, 2-(benzylthio)-4-chlorobenzoic acid, via a nucleophilic aromatic substitution (SNAr) reaction, and its subsequent conversion to the target acyl chloride using thionyl chloride (SOCl₂). We will dissect the underlying mechanisms, providing a rationale for experimental choices and protocols grounded in established chemical principles. This guide aims to equip researchers with the necessary expertise to understand and implement this synthesis effectively and safely.

Part I: Synthesis of the Carboxylic Acid Precursor

The formation of the target acyl chloride begins with the synthesis of its parent carboxylic acid, 2-(benzylthio)-4-chlorobenzoic acid. A chemically sound and efficient method for this is the nucleophilic aromatic substitution (SNAr) reaction between 2,4-dichlorobenzoic acid and benzyl mercaptan (also known as phenylmethanethiol).

Plausible Synthetic Pathway & Mechanism

The SNAr reaction is facilitated by the presence of an electron-withdrawing group (the carboxylic acid) ortho and para to the leaving groups (the chlorine atoms). The chlorine atom at the C2 position is particularly activated for substitution due to the ortho-carboxyl group. The reaction proceeds through the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.

The mechanism unfolds as follows:

-

Deprotonation: A suitable base (e.g., potassium carbonate, K₂CO₃) deprotonates the benzyl mercaptan to form the more nucleophilic benzylthiolate anion.

-

Nucleophilic Attack: The benzylthiolate anion attacks the C2 position of 2,4-dichlorobenzoic acid, which is electron-deficient. This attack breaks the aromaticity of the ring and forms the Meisenheimer complex.

-

Resonance Stabilization: The negative charge of the Meisenheimer complex is delocalized across the aromatic ring and, importantly, onto the oxygen atoms of the carboxylate group, providing significant stabilization.

-

Rearomatization: The complex collapses, expelling the chloride ion from the C2 position as the leaving group. This step restores the aromaticity of the ring, yielding the final product, 2-(benzylthio)-4-chlorobenzoic acid, after a final workup with acid to protonate the carboxylate.

A patent for a related process involving the reaction of lithium 2-chlorobenzoate with lithium thiophenoxide highlights the utility of this general approach for forming 2-arylthiobenzoic acids.[1]

Visualizing the SNAr Mechanism

Caption: SNAr reaction pathway for precursor synthesis.

Generalized Experimental Protocol: Synthesis of 2-(Benzylthio)-4-chlorobenzoic Acid

This protocol is a representative example based on standard SNAr procedures.

-

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2,4-dichlorobenzoic acid (1 equivalent) and potassium carbonate (2.2 equivalents) in a suitable polar aprotic solvent such as DMF or acetonitrile.

-

Nucleophile Addition: Add benzyl mercaptan (1.1 equivalents) to the solution dropwise at room temperature.

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) and maintain for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and pour it into a beaker of cold water.

-

Acidification: Acidify the aqueous mixture to a pH of ~2 using a strong acid (e.g., 3M HCl). This will precipitate the carboxylic acid product.

-

Isolation: Collect the solid precipitate by vacuum filtration.

-

Purification: Wash the crude product with water to remove inorganic salts. Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified 2-(benzylthio)-4-chlorobenzoic acid.

Part II: Formation of this compound

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic chemistry. Thionyl chloride (SOCl₂) is the reagent of choice for this step due to its high reactivity and the convenient nature of its byproducts.[2][3]

Core Reaction Mechanism

The reaction between 2-(benzylthio)-4-chlorobenzoic acid and thionyl chloride proceeds via a nucleophilic acyl substitution mechanism. The hydroxyl group of the carboxylic acid is converted into a superior leaving group, which is then displaced by a chloride ion.[4][5][6]

The detailed mechanism is as follows:

-

Nucleophilic Attack on Thionyl Chloride: The reaction initiates with the lone pair of electrons on the carbonyl oxygen of the carboxylic acid attacking the electrophilic sulfur atom of thionyl chloride.[5][7] This is favored over the hydroxyl oxygen attacking because the resulting intermediate is resonance-stabilized.[4]

-

Intermediate Formation & Chloride Expulsion: A tetrahedral intermediate is formed. This intermediate quickly collapses, reforming the S=O double bond and expelling a chloride ion.[7]

-

Formation of Chlorosulfite Intermediate: The protonated species then loses a proton, which is abstracted by the previously expelled chloride ion (or another base), to form a highly reactive acyl chlorosulfite intermediate and HCl.[5][6] This intermediate is critical because the chlorosulfite group is an excellent leaving group.

-

Nucleophilic Acyl Substitution: A chloride ion (from the expelled HCl or another molecule of SOCl₂) now acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chlorosulfite intermediate.[5][7]

-

Tetrahedral Intermediate Collapse: This attack forms a new tetrahedral intermediate. This intermediate is unstable and collapses, reforming the carbonyl double bond.

-

Product Formation: The collapse results in the expulsion of the leaving group, which fragments into the stable, gaseous byproducts sulfur dioxide (SO₂) and a chloride ion.[3][7] This step is thermodynamically driven and pulls the reaction to completion. The final organic product is this compound.

Visualizing the Acyl Chloride Formation Mechanism

Caption: Mechanism for the conversion of a carboxylic acid to an acyl chloride using SOCl₂.

Causality and Experimental Rationale

-

Choice of Reagent: Thionyl chloride is highly effective. A key advantage is that the reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases.[3] This simplifies product purification, as the gaseous byproducts can be easily removed from the reaction mixture, often by distillation or by being swept away in a stream of inert gas.

-

Reaction Conditions: The reaction is often performed neat (using SOCl₂ as the solvent) or in an inert solvent like toluene or dichloromethane.[2] Refluxing is commonly employed to ensure the reaction goes to completion.[2] A catalytic amount of a tertiary amine or DMF can sometimes be used to accelerate the reaction, though it is not always necessary.

Data Summary: Typical Reaction Parameters

| Parameter | Typical Value/Condition | Rationale |

| Reagent | Thionyl Chloride (SOCl₂) | Efficient conversion; gaseous byproducts simplify workup.[3] |

| Stoichiometry | 1.1 - 5.0 equivalents (or neat) | Excess SOCl₂ ensures complete conversion and can serve as the solvent. |

| Solvent | None (neat), Toluene, CH₂Cl₂ | Inert solvent prevents side reactions. Neat conditions are common.[2] |

| Temperature | Room Temperature to Reflux (~78 °C for neat SOCl₂) | Heating accelerates the reaction rate to ensure completion. |

| Reaction Time | 1 - 4 hours | Sufficient time for the reaction to proceed to completion. |

| Workup | Distillation/Evaporation | Excess SOCl₂ and solvent are removed under reduced pressure. |

Experimental Protocol: Synthesis of this compound

Safety Note: This reaction should be performed in a well-ventilated fume hood as it releases toxic and corrosive gases (SO₂ and HCl).

-

Setup: Place 2-(benzylthio)-4-chlorobenzoic acid (1 equivalent) into a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser. The top of the condenser should be fitted with a gas outlet tube leading to a trap (e.g., a bubbler containing NaOH solution) to neutralize the HCl and SO₂ gases produced.

-

Reagent Addition: Carefully add an excess of thionyl chloride (e.g., 3-5 equivalents) to the flask. This can be done neat or with an inert solvent like toluene.

-

Reaction: Heat the mixture to reflux gently using a heating mantle. Stir the reaction for 2-3 hours. The solid carboxylic acid should dissolve as it is converted to the liquid acyl chloride.

-

Monitoring: The reaction is typically assumed to be complete when the evolution of gas ceases.

-

Isolation: After the reaction is complete, cool the flask to room temperature. Remove the excess thionyl chloride and any solvent by distillation, followed by evaporation under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude this compound is often of sufficient purity for subsequent reactions. If necessary, it can be purified by vacuum distillation, though care must be taken to avoid decomposition.

Experimental Workflow Visualization

Sources

- 1. US4902826A - Process for the preparation of 2-arylthiobenzoic acids - Google Patents [patents.google.com]

- 2. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Video: Carboxylic Acids to Acid Chlorides [jove.com]

- 7. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to 2-(Benzylthio)-4-chlorobenzoic acid chloride (CAS 40183-55-9): Synthesis, Characterization, and Handling for Drug Development Professionals

Introduction

In the landscape of modern drug discovery and organic synthesis, the strategic use of highly reactive intermediates is paramount to the efficient construction of complex molecular architectures. Among these, acyl chlorides stand out for their exceptional utility in forming new carbon-heteroatom bonds. This guide provides an in-depth technical examination of 2-(Benzylthio)-4-chlorobenzoic acid chloride, CAS number 40183-55-9, a specialized building block whose structural motifs are of increasing interest in medicinal chemistry.

This compound serves as a critical intermediate, combining a reactive acyl chloride functional group with a thioether linkage and a chlorinated aromatic ring.[1] This unique combination makes it a valuable precursor for synthesizing a diverse range of derivatives, such as amides and esters, which are foundational in the development of novel therapeutic agents. For instance, the 2-(benzylthio)-4-chloro scaffold is featured in compounds investigated for their potential anticancer properties.[2] This whitepaper will provide researchers, chemists, and drug development professionals with a comprehensive understanding of its synthesis, reaction mechanisms, analytical characterization, and the critical safety protocols required for its handling.

Section 1: Physicochemical Properties and Structural Analysis

This compound is a pale yellow solid at room temperature.[1] Its high reactivity stems from the acyl chloride moiety, which renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.

| Property | Value | Source(s) |

| CAS Number | 40183-55-9 | [1] |

| Molecular Formula | C₁₄H₁₀Cl₂OS | [3] |

| Molecular Weight | 297.20 g/mol | [4] |

| Synonyms | 2-(Benzylthio)-4-chlorobenzoyl chloride; 4-Chloro-2-[(phenylmethyl)thio]benzoyl chloride | [1][3] |

| Appearance | Pale Yellow Solid | [1] |

| Storage | 2-8°C, under inert atmosphere, protected from moisture | [1] |

Structural Breakdown:

-

Acyl Chloride Group (-COCl): This is the primary reactive site of the molecule. The strong electron-withdrawing effects of both the carbonyl oxygen and the chlorine atom make the carbonyl carbon an excellent electrophile. The chloride ion is an outstanding leaving group, facilitating nucleophilic acyl substitution reactions.[5]

-

Thioether Linkage (-S-CH₂-Ph): The benzylthio group introduces conformational flexibility and lipophilicity. The sulfur atom can influence the electronic properties of the aromatic ring and may serve as a potential coordination site for metalloenzymes.

-

4-Chloro Substituent: The chlorine atom on the benzoic acid ring modifies the electronic landscape of the molecule, influencing its reactivity and providing a potential vector for further functionalization or metabolic stability tuning in drug candidates.

Section 2: Synthesis and Mechanism

The preparation of this compound is a two-stage process: first, the synthesis of the precursor carboxylic acid, followed by its conversion to the highly reactive acyl chloride.

Synthesis of the Precursor: 2-(Benzylthio)-4-chlorobenzoic Acid

The logical precursor, 2-(Benzylthio)-4-chlorobenzoic acid (CAS 40183-35-5), can be synthesized via a nucleophilic aromatic substitution (SₙAr) reaction. This involves the reaction of a dichlorinated benzoic acid derivative with benzyl mercaptan (phenylmethanethiol). The presence of an electron-withdrawing carboxylic acid group activates the ring toward nucleophilic attack, facilitating the displacement of a chloride ion.

Experimental Protocol: Synthesis of 2-(Benzylthio)-4-chlorobenzoic Acid

-

Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, dissolve 2,4-dichlorobenzoic acid (1.0 eq) in a suitable high-boiling polar aprotic solvent, such as N,N-Dimethylformamide (DMF).

-

Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 2.5 eq), to the solution to deprotonate the carboxylic acid and the mercaptan in situ.

-

Nucleophile Addition: Add benzyl mercaptan (1.1 eq) dropwise to the stirred suspension.

-

Reaction: Heat the reaction mixture to 80-100 °C and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction typically proceeds to completion within 4-8 hours.

-

Workup: After cooling to room temperature, pour the reaction mixture into ice-cold water and acidify with 2M hydrochloric acid (HCl) until the pH is ~2. This will precipitate the carboxylic acid product.

-

Purification: Collect the crude solid by vacuum filtration, wash thoroughly with water to remove inorganic salts, and recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield pure 2-(Benzylthio)-4-chlorobenzoic acid.[6][]

Caption: High-level workflow for the two-step synthesis.

Conversion to this compound

The most efficient and common method for converting a carboxylic acid to an acyl chloride is by treatment with thionyl chloride (SOCl₂).[8][9] This method is particularly advantageous from a process chemistry perspective because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed from the reaction mixture, simplifying purification.[8][10]

Mechanism of Chlorination with Thionyl Chloride: The conversion follows a well-established nucleophilic acyl substitution pathway.

-

Activation: The lone pair of electrons on the carbonyl oxygen of the carboxylic acid attacks the electrophilic sulfur atom of thionyl chloride.[11][12]

-

Intermediate Formation: A chloride ion is eliminated from the sulfur, and subsequent rearrangement forms a highly reactive chlorosulfite intermediate. This step effectively converts the hydroxyl group into a much better leaving group.[5]

-

Nucleophilic Attack: The chloride ion (Cl⁻) generated in the previous step now acts as a nucleophile, attacking the electrophilic carbonyl carbon.[10]

-

Product Formation: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the chlorosulfite leaving group, which decomposes into gaseous SO₂ and HCl.[11]

Caption: Mechanism of carboxylic acid chlorination using SOCl₂.

Experimental Protocol: Synthesis of this compound

CAUTION: This reaction should be performed in a well-ventilated fume hood by trained personnel. Thionyl chloride is corrosive and reacts violently with water. Acyl chlorides are lachrymatory and corrosive.[13][14][15]

-

Setup: Assemble a flame-dried round-bottom flask with a magnetic stirrer and a reflux condenser fitted with a calcium chloride drying tube or a nitrogen bubbler to maintain anhydrous conditions.

-

Reagents: To the flask, add 2-(Benzylthio)-4-chlorobenzoic acid (1.0 eq). Add an excess of thionyl chloride (SOCl₂, ~3.0 eq), which can also serve as the solvent. Alternatively, an inert solvent like dichloromethane (DCM) or toluene can be used. A catalytic amount of DMF can be added to accelerate the reaction.

-

Reaction: Gently heat the mixture to reflux (the temperature will depend on the solvent used, ~76 °C for neat SOCl₂). The evolution of SO₂ and HCl gas will be observed.

-

Monitoring: Monitor the reaction until gas evolution ceases (typically 1-3 hours). The completion of the reaction can be confirmed by taking a small, quenched aliquot and analyzing via FTIR to check for the disappearance of the broad O-H stretch of the starting material.

-

Purification: Remove the excess thionyl chloride by distillation under reduced pressure. The crude this compound product can often be used directly in the next step or further purified by vacuum distillation if necessary.

Section 3: Reactivity and Synthetic Utility

The primary utility of this compound lies in its role as a potent acylating agent. Its highly electrophilic carbonyl carbon readily reacts with a wide range of nucleophiles in nucleophilic acyl substitution reactions. This reactivity is central to its application in drug development for the rapid generation of compound libraries.

Common Transformations:

-

Amide Formation: Reaction with primary or secondary amines yields the corresponding amides. This is one of the most important reactions in medicinal chemistry for creating peptidomimetics and other drug candidates.

-

Ester Formation: Reaction with alcohols produces esters.

-

Friedel-Crafts Acylation: It can be used to acylate aromatic rings in the presence of a Lewis acid catalyst (e.g., AlCl₃), forming ketones.

Caption: Synthetic utility in forming amides and esters.

Section 4: Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized acyl chloride.

| Technique | Expected Observation | Rationale |

| FTIR | Strong C=O stretch at ~1800 cm⁻¹. Absence of broad O-H stretch from 3500-2500 cm⁻¹. | The C=O bond in acyl chlorides is stronger and absorbs at a higher frequency than in carboxylic acids. Disappearance of the O-H band confirms conversion.[16][17] |

| ¹H NMR | Aromatic protons (~7.0-8.0 ppm), benzyl CH₂ singlet (~4.2 ppm). | Protons on the aromatic rings and the benzylic methylene group will show characteristic chemical shifts. |

| ¹³C NMR | Carbonyl carbon (C=O) signal at ~160-180 ppm. | The electrophilic carbonyl carbon is significantly deshielded and appears in a predictable downfield region.[18] |

| Mass Spec. | Weak or absent molecular ion peak (M⁺). Prominent acylium ion peak ([M-Cl]⁺). Characteristic M and M+2 isotope pattern. | Acyl chlorides readily lose a chlorine radical to form a stable acylium ion, which is often the base peak. The presence of two chlorine isotopes (³⁵Cl and ³⁷Cl) will be evident.[19][20][21] |

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the acyl chloride in a dry, inert solvent such as anhydrous dichloromethane or hexane. Anhydrous conditions are critical to prevent hydrolysis.[19]

-

Instrumentation: Use a standard GC-MS system.

-

GC Conditions:

-

Injector: Split/splitless, 250 °C.

-

Carrier Gas: Helium, constant flow of 1.0 mL/min.

-

Oven Program: Start at 100 °C, hold for 2 min, then ramp to 280 °C at 15 °C/min, and hold for 5 min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 450.

-

-

Data Analysis: Identify the retention time of the main peak. Analyze the corresponding mass spectrum, looking for the molecular ion cluster and the characteristic acylium ion fragment.

Section 5: Safety, Handling, and Storage

Acyl chlorides are hazardous chemicals that demand strict adherence to safety protocols. Their high reactivity makes them corrosive, toxic, and highly sensitive to moisture.[13][14]

Handling:

-

Ventilation: Always handle this compound in a certified chemical fume hood.[22]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a flame-resistant lab coat.[14][15]

-

Anhydrous Conditions: Use flame- or oven-dried glassware and conduct all transfers under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[22][23]

-

Spill Response: In case of a spill, evacuate the area. Absorb the spill with an inert, dry material like sand or vermiculite. Do not use water.[15][22]

Storage:

-

Store in a tightly sealed container, preferably under an inert atmosphere.

-

Keep in a cool, dry, and well-ventilated area designated for corrosive materials.[14]

-

Store away from incompatible materials, especially water, alcohols, amines, and strong bases.[23]

Conclusion

This compound is a highly valuable, albeit reactive, chemical intermediate. Its utility in constructing complex organic molecules, particularly for pharmaceutical applications, is significant. A thorough understanding of its synthesis from its carboxylic acid precursor, the mechanism of chlorination, its predictable reactivity with nucleophiles, and its spectroscopic signature is essential for its effective use. Above all, a disciplined approach to safety, handling, and storage is non-negotiable to ensure the well-being of laboratory personnel and the integrity of the experimental work. By leveraging the principles and protocols outlined in this guide, researchers can confidently and safely incorporate this potent building block into their synthetic strategies, accelerating the discovery of next-generation therapeutics.

References

-

Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). 22.9 Reactions of Carboxylic Acids. Retrieved from [Link]

-

Rzepa, H. (2012). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. Retrieved from [Link]

-

Clark, J. (n.d.). Converting carboxylic acids into acyl (acid) chlorides. Chemguide. Retrieved from [Link]

-

Ashenhurst, J. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Retrieved from [Link]

-

Bioman Explains. (2024). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). YouTube. Retrieved from [Link]

-

JoVE. (2025). Carboxylic Acids to Acid Chlorides. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Acyl chloride synthesis. Retrieved from [Link]

-

University of Calgary. (n.d.). Spectroscopic Analysis: Acyl Chlorides. Retrieved from [Link]

-

Sciencemadness Wiki. (2025). Acyl chloride. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No: 40183-55-9 | Product Name: this compound. Retrieved from [Link]

-

Inchem.org. (n.d.). ICSC 0210 - ACETYL CHLORIDE. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 12.11: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

ACS Publications. (n.d.). Photochemistry of Matrix-Isolated and Thin Film Acid Chlorides: Quantum Yields and Product Structures. The Journal of Physical Chemistry A. Retrieved from [Link]

-

AdooQ BioScience. (n.d.). This compound CAS: 40183-55-9. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR of fatty acyl chlorides. Retrieved from [Link]

-

Chemsrc. (2025). 2,4-Dichlorobenzoic acid | CAS#:50-84-0. Retrieved from [Link]

-

Spectroscopy Letters. (1991). Natural abundance 170 NMR study of hindered aryl acid chlorides. Retrieved from [Link]

- Google Patents. (n.d.). US4902826A - Process for the preparation of 2-arylthiobenzoic acids.

-

Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

Chemistry Stack Exchange. (2018). The carbon-13 chemical shift of acyl chlorides vs ketones. Retrieved from [Link]

-

Chemistry Score. (n.d.). Infrared spectra of acid chlorides. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis and in vitro activity of novel 2-(benzylthio)-4-chloro-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamide derivatives. Retrieved from [Link]

-

ACS Publications. (1967). Gas chromatographic analysis of C2-C16 acyl chlorides as the 2-butanol esters. Analytical Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 8.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

NIST WebBook. (n.d.). Acetyl chloride. Retrieved from [Link]

-

SpectraBase. (n.d.). Acetylchloride - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

-

Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-(4-Chlorobenzoyl)benzoic acid. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 2-chlorobenzoic acid. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzoyl chloride, o-chloro-. Retrieved from [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Synthesis and in vitro activity of novel 2-(benzylthio)-4-chloro-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. usbio.net [usbio.net]

- 4. 40183-55-9|2-(Benzylthio)-4-chlorobenzoyl chloride|BLD Pharm [bldpharm.com]

- 5. Video: Carboxylic Acids to Acid Chlorides [jove.com]

- 6. scbt.com [scbt.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. nbinno.com [nbinno.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 12. youtube.com [youtube.com]

- 13. Acyl chloride - Sciencemadness Wiki [sciencemadness.org]

- 14. nbinno.com [nbinno.com]

- 15. ICSC 0210 - ACETYL CHLORIDE [inchem.org]

- 16. researchgate.net [researchgate.net]

- 17. Chemistry: Infrared spectra of acid chlorides [openchemistryhelp.blogspot.com]

- 18. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. fishersci.co.uk [fishersci.co.uk]

- 23. fishersci.com [fishersci.com]

Spectral Analysis of 2-(Benzylthio)-4-chlorobenzoic acid chloride: A Technical Guide

For Immediate Release

This technical guide provides a detailed analysis of the expected spectral data (NMR, IR, MS) for 2-(Benzylthio)-4-chlorobenzoic acid chloride, a key intermediate in various synthetic applications. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering a foundational understanding of its structural characterization.

Synthesis and Molecular Structure

This compound is synthesized from its corresponding carboxylic acid. The most common and efficient method for this transformation is the reaction with thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF).

The reaction proceeds via a nucleophilic acyl substitution mechanism. The carboxylic acid's hydroxyl group is converted into a chlorosulfite intermediate, which is an excellent leaving group. A subsequent attack by a chloride ion leads to the formation of the acyl chloride, with the byproducts being sulfur dioxide (SO₂) and hydrochloric acid (HCl), both of which are gases and are easily removed from the reaction mixture.

Caption: Synthesis of this compound.

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a powerful tool for identifying functional groups. The conversion of the carboxylic acid to the acid chloride results in distinct changes in the IR spectrum.

| Functional Group | Expected Wavenumber (cm⁻¹) | Rationale and Comparative Insights |

| C=O Stretch (Acyl Chloride) | ~1780 - 1810 | This is the most characteristic peak for an acyl chloride. The high frequency is due to the strong electron-withdrawing effect of the chlorine atom, which shortens and strengthens the carbonyl bond. For comparison, the C=O stretch in the parent carboxylic acid would appear at a lower frequency, typically around 1700-1725 cm⁻¹. |

| O-H Stretch (Carboxylic Acid) | Absent | A key indicator of a successful reaction is the disappearance of the broad O-H stretching band of the carboxylic acid, which typically appears between 2500 and 3300 cm⁻¹. |

| C-Cl Stretch | ~650 - 850 | This peak is often weak and can be difficult to assign definitively as it falls in the fingerprint region where many other vibrations occur. |

| Aromatic C-H Stretch | ~3000 - 3100 | These peaks are characteristic of the aromatic rings. |

| Aromatic C=C Stretch | ~1450 - 1600 | Multiple bands are expected in this region, corresponding to the vibrations of the benzene rings. |

| CH₂ Scissoring | ~1450 | This vibration is from the methylene group of the benzyl substituent. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and proton framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum will show signals corresponding to the protons on the aromatic rings and the benzylic methylene group.

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale and Key Observations |

| Aromatic Protons (Benzoic Acid Ring) | ~7.2 - 8.1 | d, dd | 3H | The protons on the 4-chlorobenzoic acid ring will be deshielded due to the electron-withdrawing effects of the chloro and acyl chloride groups. Their specific splitting patterns will depend on their positions relative to the substituents. For instance, data for 2-chlorobenzoic acid shows aromatic protons in a similar range. |

| Aromatic Protons (Benzyl Ring) | ~7.2 - 7.4 | m | 5H | The protons of the benzyl group's phenyl ring will appear as a complex multiplet in the typical aromatic region. |

| Benzylic Protons (-S-CH₂-) | ~4.2 - 4.5 | s | 2H | These protons are adjacent to the sulfur atom and will appear as a singlet. The chemical shift is downfield due to the deshielding effect of the sulfur and the proximity to the aromatic system. |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on all the unique carbon atoms in the molecule.

| Carbon Environment | Expected Chemical Shift (δ, ppm) | Rationale and Key Observations |

| Carbonyl Carbon (-COCl) | ~165 - 175 | The carbonyl carbon of the acyl chloride is highly deshielded and will appear significantly downfield. This is a key diagnostic peak. For comparison, the carboxylic acid carbonyl carbon would be slightly more shielded. |

| Aromatic Carbons | ~125 - 145 | The spectrum will show multiple signals for the aromatic carbons. The carbons attached to the chloro, thio, and carbonyl groups will have distinct chemical shifts due to the electronic effects of these substituents. Data for 4-chlorobenzoic acid shows aromatic carbons in this range.[1] |

| Benzylic Carbon (-S-CH₂-) | ~35 - 45 | The benzylic carbon will be found in the aliphatic region, shifted downfield by the adjacent sulfur atom. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Expected Molecular Ion Peak (M⁺): The molecular weight of this compound is 296.0 g/mol for the major isotopes (³⁵Cl). Due to the presence of chlorine, an M+2 peak with an intensity of about one-third of the molecular ion peak is expected, corresponding to the ³⁷Cl isotope.

Key Fragmentation Pathways:

Caption: Predicted major fragmentation pathways in Mass Spectrometry.

-

Loss of a Chlorine Radical: A common fragmentation pathway for acyl chlorides is the loss of the chlorine radical to form an acylium ion. This would result in a strong peak at m/z 261.

-

Loss of the Acyl Chloride Group: Cleavage of the bond between the aromatic ring and the carbonyl group can lead to the loss of a ·COCl radical, resulting in a fragment at m/z 233/235.

-

Formation of the Tropylium Ion: The benzyl group is prone to fragmentation to form the highly stable tropylium cation at m/z 91. This is often a base peak in the mass spectra of benzyl-containing compounds.

-

Other Fragments: Other expected fragments would arise from the cleavage of the thioether bond and further fragmentation of the aromatic rings.

Conclusion

The combined application of IR, NMR, and mass spectrometry provides a comprehensive characterization of this compound. The key spectral features to confirm the identity and purity of this compound are the high-frequency C=O stretch in the IR spectrum, the characteristic chemical shifts of the carbonyl carbon and benzylic protons in the NMR spectra, and the distinct molecular ion and fragmentation pattern in the mass spectrum. While experimental data is not currently widespread, the predictive analysis presented here, based on established chemical principles and data from analogous structures, offers a valuable resource for researchers in the field.

References

[1] PubChem. 4-Chlorobenzoic acid. National Center for Biotechnology Information. Available from: [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 2-(Benzylthio)-4-chlorobenzoic Acid Chloride: Starting Materials and Strategic Execution

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic pathways and critical starting materials for the preparation of 2-(benzylthio)-4-chlorobenzoic acid chloride, a key intermediate in various pharmaceutical and fine chemical applications. Authored from the perspective of a Senior Application Scientist, this document emphasizes not only the procedural steps but also the underlying chemical principles and strategic considerations necessary for successful and scalable synthesis.

Retrosynthetic Analysis and Strategic Overview

The synthesis of the target molecule, this compound, logically proceeds through a three-stage process. A retrosynthetic analysis reveals the most direct and industrially viable approach, starting from readily available precursors.

Caption: Retrosynthetic pathway for this compound.

The synthesis hinges on three key transformations:

-

Nucleophilic Aromatic Substitution (SNA r): Introduction of a thiol group onto the aromatic ring.

-

S-Benzylation: Attachment of the benzyl group to the sulfur atom.

-

Acyl Chlorination: Conversion of the carboxylic acid to the final acid chloride.

The selection of the primary starting material is paramount. Based on commercial availability and reactivity, 2,4-dichlorobenzoic acid emerges as the most logical and cost-effective choice.

Step-by-Step Synthesis and Experimental Protocols

Step 1: Synthesis of 4-Chloro-2-mercaptobenzoic Acid from 2,4-Dichlorobenzoic Acid

The cornerstone of this synthesis is the regioselective displacement of the chlorine atom at the C-2 position of 2,4-dichlorobenzoic acid. The carboxylic acid group at C-1 and the chlorine at C-4 act as electron-withdrawing groups, activating the ring for nucleophilic aromatic substitution. The ortho-position (C-2) is more activated than the meta-position (C-6) relative to the carboxylic acid, and the chlorine at C-2 is more susceptible to displacement than the one at C-4.[1][2] This regioselectivity is a critical aspect of this synthetic step.[3][4][5]

Two primary sulfur nucleophiles can be considered for this transformation: sodium hydrosulfide (NaSH) and thiourea followed by hydrolysis.

Protocol 1A: Using Sodium Hydrosulfide

This method offers a direct route to the thiol.

-

Materials:

-

2,4-Dichlorobenzoic acid

-

Sodium hydrosulfide (NaSH)

-

Polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

-

Hydrochloric acid (for workup)

-

-

Procedure:

-

In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, dissolve 2,4-dichlorobenzoic acid in the chosen polar aprotic solvent.

-

Add an excess of sodium hydrosulfide to the solution.

-

Heat the reaction mixture to a temperature between 100-150 °C and monitor the reaction progress by TLC or HPLC.

-

Upon completion, cool the reaction mixture and pour it into water.

-

Acidify the aqueous solution with hydrochloric acid to precipitate the product.

-

Filter the precipitate, wash with water, and dry to yield 4-chloro-2-mercaptobenzoic acid.[6]

-

Protocol 1B: Using Thiourea

This is a two-step, one-pot procedure that often provides cleaner products.

-

Materials:

-

2,4-Dichlorobenzoic acid

-

Thiourea

-

Sodium hydroxide

-

Ethanol or a similar polar protic solvent

-

Hydrochloric acid (for workup)

-

-

Procedure:

-

Dissolve 2,4-dichlorobenzoic acid and a slight excess of thiourea in ethanol in a reaction vessel.

-

Heat the mixture to reflux for several hours. This forms an isothiouronium salt intermediate.

-

Cool the reaction mixture and add a solution of sodium hydroxide to hydrolyze the intermediate.

-

Continue to heat the mixture until the hydrolysis is complete.

-

Cool the reaction mixture, dilute with water, and acidify with hydrochloric acid to precipitate the 4-chloro-2-mercaptobenzoic acid.

-

Filter, wash with water, and dry the product.[7]

-

| Parameter | Protocol 1A (NaSH) | Protocol 1B (Thiourea) |

| Reagent Cost | Generally lower | Moderate |

| Reaction Time | Typically shorter | Longer due to two steps |

| Byproducts | Potential for polysulfides | Generally cleaner |

| Handling | NaSH is hygroscopic | Thiourea is a stable solid |

Step 2: S-Benzylation of 4-Chloro-2-mercaptobenzoic Acid

The synthesized 4-chloro-2-mercaptobenzoic acid is then benzylated to introduce the benzylthio group. This is a standard nucleophilic substitution reaction where the thiolate anion attacks benzyl chloride.[8][9]

-

Materials:

-

4-Chloro-2-mercaptobenzoic acid

-

Benzyl chloride

-

A suitable base (e.g., sodium hydroxide, potassium carbonate)

-

A polar solvent (e.g., ethanol, acetone, or DMF)

-

-

Procedure:

-

Dissolve 4-chloro-2-mercaptobenzoic acid in the chosen solvent.

-

Add at least two equivalents of the base to deprotonate both the thiol and the carboxylic acid.

-

Add a slight excess of benzyl chloride to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until the starting thiol is consumed (monitor by TLC/HPLC).

-

Once the reaction is complete, dilute the mixture with water and acidify with hydrochloric acid to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain 2-(benzylthio)-4-chlorobenzoic acid.

-

Caption: Synthetic workflow from starting material to final product.

Step 3: Conversion to this compound

The final step is the conversion of the carboxylic acid to the more reactive acid chloride. Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are the most common and effective reagents for this transformation.[2][10][11]

Protocol 3A: Using Thionyl Chloride

-

Materials:

-

2-(Benzylthio)-4-chlorobenzoic acid

-

Thionyl chloride (SOCl₂)

-

An inert solvent (e.g., toluene, dichloromethane) (optional)

-

A catalytic amount of DMF (optional)

-

-

Procedure:

-

In a flame-dried reaction vessel under an inert atmosphere, suspend or dissolve 2-(benzylthio)-4-chlorobenzoic acid in the inert solvent (or use neat thionyl chloride).

-

Slowly add an excess of thionyl chloride to the mixture. A catalytic amount of DMF can be added to accelerate the reaction.[12]

-

Heat the reaction mixture to reflux until the evolution of HCl and SO₂ gas ceases.[13][14]

-

Cool the mixture and remove the excess thionyl chloride and solvent under reduced pressure to yield the crude this compound.[15][16] Further purification can be achieved by distillation or crystallization if necessary.

-

Protocol 3B: Using Oxalyl Chloride

This method is often preferred for its milder reaction conditions and volatile byproducts.[17]

-

Materials:

-

2-(Benzylthio)-4-chlorobenzoic acid

-

Oxalyl chloride ((COCl)₂)

-

An inert solvent (e.g., dichloromethane, 1,2-dichloroethane)

-

A catalytic amount of DMF

-

-

Procedure:

-

Dissolve 2-(benzylthio)-4-chlorobenzoic acid in the inert solvent in a flame-dried vessel under an inert atmosphere.

-

Add a catalytic amount of DMF.

-

Slowly add a slight excess of oxalyl chloride. Gas evolution (CO and CO₂) will be observed.

-

Stir the reaction at room temperature until gas evolution ceases.

-

Remove the solvent and excess reagent under reduced pressure to obtain the desired acid chloride.

-

| Parameter | Protocol 3A (SOCl₂) | Protocol 3B ((COCl)₂) |

| Reactivity | Highly reactive, requires heating | Milder, often at room temperature |

| Byproducts | SO₂ and HCl (gaseous) | CO, CO₂, and HCl (gaseous) |

| Cost | Generally less expensive | More expensive |

| Purity | Can sometimes lead to charring | Often gives cleaner products |

Conclusion and Future Perspectives

The synthesis of this compound is a well-defined, multi-step process that relies on the strategic selection of starting materials and reagents. 2,4-Dichlorobenzoic acid stands out as the optimal starting material due to its favorable reactivity and commercial availability. The key to a successful synthesis lies in the regioselective introduction of the thiol group, followed by standard benzylation and acyl chlorination procedures. The choice between different reagents for each step, as outlined in this guide, allows for flexibility based on cost, scale, and desired purity. Future research may focus on developing a more streamlined, one-pot synthesis from 2,4-dichlorobenzoic acid to the final product, potentially through the use of phase-transfer catalysis or other advanced synthetic methodologies.

References

- CN115710207B - Preparation method of 4-mercaptobenzoic acid - Google Patents.

-

Organic Syntheses. 2014, 91, 221-232. Available at: [Link]

-

RSC Advances. Available at:

-

Organic Syntheses. Available at: [Link]

-

PrepChem. Synthesis of A. 4-Chloro-3-mercaptobenzoic acid. Available at: [Link]

- CN102924352B - Method for synthesizing 4-mercaptobenzoate - Google Patents.

-

ResearchGate. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Available at: [Link]

-

ChemTube3D. Acid Chloride Formation - Thionyl Chloride. Available at: [Link]

- CN109678698B - Preparation method of 2, 4-dichlorobenzoyl chloride - Google Patents.

-

Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Available at: [Link]

-

MDPI. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Available at: [Link]

-

PubMed. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Available at: [Link]

-

PMC. Concerted Nucleophilic Aromatic Substitutions. Available at: [Link]

-

OpenStax. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition. Available at: [Link]

-

Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. Available at: [Link]

-

Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. Available at: [Link]

- CN108358776A - The preparation method of 4- chloromethyl benzoic acid chlorides - Google Patents.

- CN103360288B - Preparation method of 6-chloro-2-mercaptobenzoic acid - Google Patents.

-

Stan's Academy. Benzoic Acid From Benzyl Chloride. Available at: [Link]

-

ACS Publications. Aromatic Nucleophilic Substitution Reactions. | Chemical Reviews. Available at: [Link]

-

Taylor & Francis Online. Benzyl chloride – Knowledge and References. Available at: [Link]

Sources

- 1. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 5. mdpi.com [mdpi.com]

- 6. hoffmanchemicals.com [hoffmanchemicals.com]

- 7. CN115710207B - Preparation method of 4-mercaptobenzoic acid - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. chemtube3d.com [chemtube3d.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. CN109678698B - Preparation method of 2, 4-dichlorobenzoyl chloride - Google Patents [patents.google.com]

- 17. CN108358776A - The preparation method of 4- chloromethyl benzoic acid chlorides - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Safe Handling of 2-(Benzylthio)-4-chlorobenzoic acid chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the safety considerations and handling protocols for 2-(Benzylthio)-4-chlorobenzoic acid chloride (CAS No. 40183-55-9). As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental success.

Section 1: Compound Identification and Hazard Analysis

1.1 Chemical Identity

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| Synonyms | 2-(Benzylthio)-4-chlorobenzoyl chloride; 4-Chloro-2-[(phenylmethyl)thio]benzoyl chloride | [1] |

| CAS Number | 40183-55-9 | [1][2][3][4] |

| Molecular Formula | C14H10Cl2OS | [1][2][5] |

| Molecular Weight | 297.20 g/mol | [4][5] |

| Appearance | Pale Yellow Solid | [3] |

1.2 Inferred Hazard Profile

-

Acyl Chloride Moiety: This is the primary driver of the compound's reactivity and hazardous nature. Acyl chlorides are highly reactive, corrosive, and moisture-sensitive.[6][7][8] They react violently with water and other nucleophilic substances (e.g., alcohols, amines) to produce corrosive hydrogen chloride (HCl) gas and the corresponding carboxylic acid.[6][8][9] This reaction is exothermic and can lead to pressure buildup in sealed containers. Upon heating or in a fire, acyl chlorides can decompose to produce toxic and corrosive fumes, including hydrogen chloride and phosgene.[7][9]

-

Thioether (Sulfide) Moiety: While generally less reactive than thiols, thioethers can be oxidized. Many low molecular weight thioethers are known for their strong, unpleasant odors.[10] While the odor of this specific compound is not documented, researchers should be prepared for potential malodorous byproducts, especially during reaction workups or decomposition.

-

Chlorinated Aromatic Ring: The presence of a chloro-substituent on the benzene ring may confer additional toxicological properties. Halogenated aromatic compounds can be persistent in the environment and may have specific target organ toxicity.

1.3 GHS Classification (Inferred)

Based on the hazards of analogous compounds, the following GHS classifications are anticipated:

-

Skin Corrosion/Irritation: Category 1B or 1C - Causes severe skin burns and eye damage.[11][12][13]

-

Serious Eye Damage/Eye Irritation: Category 1 - Causes serious eye damage.[11][12][13]

-

Acute Toxicity (Inhalation): Potential for severe respiratory tract irritation.[8][9]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[11][12]

Section 2: Exposure Controls and Personal Protective Equipment (PPE)

Given the corrosive and reactive nature of this compound, stringent exposure controls are mandatory. All work must be conducted within a certified chemical fume hood.

2.1 Engineering Controls

-

Chemical Fume Hood: All manipulations of this compound must be performed in a properly functioning chemical fume hood to prevent inhalation of vapors and potential HCl gas produced upon contact with moisture.

-

Emergency Equipment: A safety shower and eyewash station must be immediately accessible and tested regularly.[14]

2.2 Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to prevent contact and exposure.

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Safety goggles with side shields and a face shield. | Protects against splashes of the corrosive material and potential violent reactions.[11][15] |

| Hand Protection | Heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton™). A double-gloving approach (e.g., nitrile inner glove, heavy-duty outer glove) is recommended. | Provides a robust barrier against this corrosive compound. Acyl chlorides can degrade many common glove materials.[15] |

| Skin and Body Protection | A flame-resistant lab coat, worn over long-sleeved clothing and long pants. Chemical-resistant apron and sleeves may be necessary for larger quantities. | Protects the skin from accidental contact and splashes.[16][17] |

| Respiratory Protection | Not typically required when working in a fume hood. However, for emergency situations or if there is a risk of exposure outside of the hood, a NIOSH-approved respirator with an acid gas cartridge is necessary. | Protects against inhalation of corrosive vapors and HCl gas.[17] |

Section 3: Handling and Storage Protocols

3.1 Storage

-

Moisture Control: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[13][17] The use of a desiccator is highly recommended.

-

Incompatible Materials: Keep away from water, alcohols, amines, strong bases, and oxidizing agents.[6][17]

-

Temperature: Store at 4°C as recommended by suppliers.[2]

3.2 Handling Workflow

The following workflow is designed to minimize exposure and ensure safe handling from initial weighing to reaction quenching.

Caption: Workflow for handling this compound.

3.3 Detailed Protocols

Protocol 1: Weighing and Dispensing

-

Ensure all necessary equipment (spatulas, weigh boats, glassware) is thoroughly dried in an oven and cooled under an inert atmosphere (e.g., in a desiccator).

-

Perform all weighing operations inside the fume hood.

-

To minimize exposure to air, consider weighing the compound in a sealed vial and obtaining the mass by difference after dispensing.

-

Transfer the solid directly into the reaction vessel, which should be under a positive pressure of an inert gas (e.g., nitrogen or argon).

Protocol 2: Reaction Quenching and Workup

-

Cool the reaction mixture in an ice bath before quenching.

-

Slowly and carefully add a non-nucleophilic quenching agent. For unreacted acyl chloride, a cautious addition of a solution of a weak base like sodium bicarbonate or a tertiary amine in a dry, inert solvent is preferable to direct addition of water or alcohol.

-

Be aware that vigorous gas evolution (HCl from hydrolysis, CO2 from bicarbonate) may occur. Ensure the reaction vessel is not sealed.

-

For workups involving aqueous extraction, add the reaction mixture slowly to a cooled, stirred aqueous solution.

Section 4: Stability and Reactivity

4.1 Reactivity Profile

The primary reactivity concern is the acyl chloride functional group.

Caption: Chemical incompatibility diagram.

-

Reaction with Water: Reacts violently with water to produce 2-(benzylthio)-4-chlorobenzoic acid and hydrochloric acid.[6][8]

-

Reaction with Alcohols and Amines: Reacts exothermically to form esters and amides, respectively, with the liberation of HCl gas.[8]

-

Reaction with Bases: Reacts violently with strong bases.[6]

-

Thermal Decomposition: Upon heating, may release hazardous decomposition products including carbon monoxide, carbon dioxide, phosgene, and hydrogen chloride gas.[11]

4.2 Conditions to Avoid

-

Exposure to moist air or water.[11]

-

High temperatures and direct sunlight.

-

Contact with incompatible materials.

Section 5: Emergency and First Aid Measures

Immediate action is crucial in the event of an exposure.

5.1 First Aid

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[6][12]

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15-30 minutes while removing all contaminated clothing and shoes.[6][12][16] Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with large amounts of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids.[6][11] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[12]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[12][15] Seek immediate medical attention.

5.2 Spill Response

-

Small Spills (in a fume hood):

-

Ensure appropriate PPE is worn.

-

Cover the spill with an inert, dry absorbent material such as sand or vermiculite.

-

Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

-

Wipe the area with a dry cloth, then decontaminate with a suitable solvent (e.g., isopropanol), followed by a cautious wipe with a damp cloth.

-

-

Large Spills:

-

Evacuate the immediate area.

-

Alert laboratory personnel and contact the institution's emergency response team.

-

Do not attempt to clean up a large spill without proper training and equipment.

-

Section 6: Waste Disposal

All waste containing this compound or its byproducts must be treated as hazardous waste.

-

Solid Waste: Collect in a clearly labeled, sealed container for halogenated organic waste.

-

Liquid Waste: Collect in a designated, sealed container for halogenated corrosive organic waste. Do not mix with other waste streams.

-

Decontamination: Glassware and equipment should be rinsed with a dry, inert solvent, with the rinsate collected as hazardous waste. Subsequently, glassware can be cautiously rinsed with water or a basic solution in the fume hood to neutralize any remaining residue.

References

-

CAS No : 40183-55-9 | Product Name : this compound. Pharmaffiliates. [Link]

-

Hazardous Substance Fact Sheet: Acetyl Chloride. New Jersey Department of Health. [Link]

-

ICSC 0210 - ACETYL CHLORIDE. Inchem.org. [Link]

-

acetyl chloride (C2H3ClO). GazFinder. [Link]

-

Specific Solvent Issues / Safety Issues with Thioether Formation. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]

-

CAS No : 40183-35-5 | Product Name : 2-(Benzylthio)-4-chlorobenzoic Acid. Pharmaffiliates. [Link]

-

Thiols Safety. University College London. [Link]

-

Thioether Formation Reagent Guide. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]

-

How to Work with Thiols. University of Rochester, Department of Chemistry. [Link]

-

Benzoyl chloride Safety Data Sheet. Carl ROTH. [Link]

Sources

- 1. usbio.net [usbio.net]

- 2. usbio.net [usbio.net]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. hxchem.net [hxchem.net]

- 5. 40183-55-9|2-(Benzylthio)-4-chlorobenzoyl chloride|BLD Pharm [bldpharm.com]

- 6. nj.gov [nj.gov]

- 7. ICSC 0210 - ACETYL CHLORIDE [inchem.org]

- 8. Gas detectors and respiratory protection equipments C2H3ClO (acetyl chloride), CAS number 75-36-5 [en.gazfinder.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. Thioether Formation - Wordpress [reagents.acsgcipr.org]

- 11. fishersci.com [fishersci.com]

- 12. Documents [merckmillipore.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. download.basf.com [download.basf.com]

- 15. carlroth.com [carlroth.com]

- 16. datasheets.scbt.com [datasheets.scbt.com]

- 17. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Solubility of 2-(Benzylthio)-4-chlorobenzoic Acid Chloride in Organic Solvents

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a critical physicochemical parameter that governs reaction kinetics, purification strategies, and formulation development. 2-(Benzylthio)-4-chlorobenzoic acid chloride is a key intermediate in various organic syntheses, and a thorough understanding of its solubility profile is paramount for process optimization and scale-up. This technical guide provides a comprehensive analysis of the factors influencing the solubility of this acyl chloride in common organic solvents. It combines theoretical principles with a detailed, practical protocol for experimental solubility determination, addressing the specific challenges posed by the compound's reactivity.

Introduction: The Critical Role of Solubility in Synthesis and Development

In the landscape of chemical and pharmaceutical development, solubility is not merely a physical constant but a pivotal variable that dictates the feasibility and efficiency of a synthetic process. For a reactive intermediate like this compound, the choice of solvent is critical. An appropriate solvent must not only dissolve the reactants to ensure a homogeneous reaction medium but also be inert to the highly reactive acyl chloride group.[1] Furthermore, solubility data is essential for designing crystallization and purification protocols, which are crucial for achieving the high purity standards required in the pharmaceutical industry.

This guide will delve into the molecular characteristics of this compound to predict its solubility behavior and provide a robust framework for its empirical determination.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a compound is intrinsically linked to its molecular structure. The key features of this compound (Molar Mass: 297.20 g/mol , Molecular Formula: C₁₄H₁₀Cl₂OS) are:[2][3]

-

Acyl Chloride Group (-COCl): This is the dominant functional group, making the molecule highly reactive and an excellent electrophile.[4] It is susceptible to nucleophilic attack, particularly by protic solvents like water and alcohols, leading to rapid hydrolysis or esterification.[5][6] This reactivity precludes the use of most protic solvents for solubility testing without reaction.

-

Aromatic Rings: The presence of two benzene rings (one from the benzoic acid core and one from the benzyl group) imparts a significant nonpolar, hydrophobic character to the molecule.[7]

-

Thioether Linkage (-S-): The thioether group is less polar than an ether and contributes to the overall lipophilicity.

-

Chlorine Substituent (-Cl): The chloro group on the benzoic ring is an electron-withdrawing group that influences the reactivity of the aromatic ring and contributes to the molecule's overall polarity.